N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-hydroxyethyl)ethanediamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-hydroxyethyl)ethanediamide is a useful research compound. Its molecular formula is C11H10ClF3N2O3 and its molecular weight is 310.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.0332044 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation and Derivative Synthesis
Research into similar compounds often involves studying their oxidation reactions or synthesizing derivatives to explore their potential applications. For instance, the oxidation of N-(1-hydroxypolychloroethyl)sulfonamides has been studied, leading to the formation of N-(arylsulfonyl)trichloroacetamides and related compounds. These studies are crucial for understanding the chemical behavior and potential for creating new compounds with specific properties (Rozentsveig et al., 2001).
Ligand Complexes and Chemical Interactions
Research into ligand complexes, such as those involving phosphorus(III) centers, highlights the potential of certain chemical groups to act as Lewis acids despite the presence of a lone pair of electrons. These studies are significant for understanding the electron-rich centers' behavior and their interactions with other molecules, offering insights into chemical bonding and complex formation (Burford et al., 2005).
Novel Surfactants and Flotation Performance
The synthesis of novel surfactants, like N-(2-hydroxyethyl)-N-dodecyl-ethanediamine, and their application in flotation systems for mineral processing demonstrate the practical applications of such chemicals in industry. These studies not only explore the synthesis and characterization of new compounds but also their performance in specific applications, offering a bridge between chemical research and industrial processes (Wenbao Liu et al., 2019).
Advanced Materials Development
Research into novel polyimides derived from specific diamine monomers, including those with trifluoromethyl groups, is pivotal for developing new materials with desired thermal and mechanical properties. These studies contribute to the fields of materials science and engineering by providing insights into the synthesis and properties of advanced materials (Yin et al., 2005).
Properties
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O3/c12-8-2-1-6(5-7(8)11(13,14)15)17-10(20)9(19)16-3-4-18/h1-2,5,18H,3-4H2,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIPQBHGVWJZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCO)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.